2-[(4-Methoxyphenoxy)methyl]imidazo[1,2-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methoxyphenoxy)methyl]imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine class. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyrimidine ring.
Vorbereitungsmethoden
The synthesis of 2-[(4-Methoxyphenoxy)methyl]imidazo[1,2-a]pyrimidine can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxyphenol with an appropriate imidazo[1,2-a]pyrimidine precursor under specific reaction conditions. This process typically requires the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction. The reaction mixture is heated to a specific temperature to promote the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
2-[(4-Methoxyphenoxy)methyl]imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyrimidine derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-[(4-Methoxyphenoxy)methyl]imidazo[1,2-a]pyrimidine has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an anti-tuberculosis agent due to its activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis . Additionally, this compound is investigated for its potential use as a COX-2 inhibitor, which could have implications in anti-inflammatory drug development .
In the field of material science, the unique structural properties of this compound make it a valuable component in the development of new materials with specific electronic and optical properties .
Wirkmechanismus
The mechanism of action of 2-[(4-Methoxyphenoxy)methyl]imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a potential anti-tuberculosis agent, it may inhibit the synthesis of essential components in the bacterial cell wall, leading to the disruption of bacterial growth and replication . As a COX-2 inhibitor, it may block the enzyme’s activity, reducing the production of pro-inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
2-[(4-Methoxyphenoxy)methyl]imidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as imidazo[1,2-a]pyridine and benzo[4,5]imidazo[1,2-a]pyrimidine derivatives . These compounds share a similar fused bicyclic structure but differ in their specific functional groups and substituents.
Eigenschaften
Molekularformel |
C14H13N3O2 |
---|---|
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
2-[(4-methoxyphenoxy)methyl]imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C14H13N3O2/c1-18-12-3-5-13(6-4-12)19-10-11-9-17-8-2-7-15-14(17)16-11/h2-9H,10H2,1H3 |
InChI-Schlüssel |
ZDJRTOQQQRVLHM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC2=CN3C=CC=NC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.